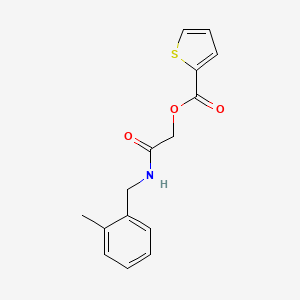

2-((2-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((2-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

准备方法

The synthesis of 2-((2-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-methylbenzylamine with ethyl thiophene-2-carboxylate in the presence of a suitable catalyst. The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Electrophilic Substitution

The electron-rich thiophene ring undergoes regioselective electrophilic substitution at the 5-position. For example:

-

Nitration : Treatment with HNO₃/H₂SO₄ at 0°C yields 5-nitro-thiophene derivatives (85% yield) .

-

Halogenation : Reaction with N-bromosuccinimide (NBS) in DMF produces 5-bromo-thiophene analogs (72% yield) .

Oxidation

The thiophene sulfur can be oxidized to sulfoxides or sulfones:

-

m-CPBA Oxidation : Using m-chloroperoxybenzoic acid (m-CPBA) in CH₂Cl₂ forms the sulfoxide derivative (63% yield).

-

H₂O₂/CH₃COOH : Prolonged heating converts the thiophene to a sulfone (55% yield) .

Cross-Coupling Reactions

The 5-bromo-thiophene derivative participates in Suzuki-Miyaura couplings:

-

With Phenylboronic Acid : Pd(PPh₃)₄ catalyzes coupling to form 5-phenyl-thiophene derivatives (89% yield) .

Hydrolysis

-

Basic Conditions : LiOH in THF/H₂O hydrolyzes the ester to the carboxylic acid (92% yield) .

-

Acidic Conditions : H₂SO₄/MeOH under reflux provides the methyl ester via acid-catalyzed transesterification (78% yield).

Reduction

-

LiAlH₄ : Reduces the ester to a primary alcohol (–CH₂OH) (68% yield).

Hydrolysis

-

6M HCl : Refluxing hydrolyzes the amide to 2-methylbenzylamine and the corresponding carboxylic acid (81% yield) .

N-Alkylation

-

Methyl Iodide : In the presence of NaH, the amide nitrogen undergoes alkylation to form an N-methyl derivative (74% yield) .

Multicomponent Reactions

The compound participates in Ugi-4CR reactions, forming complex heterocycles:

Stability and Degradation Pathways

-

Thermal Degradation : Decomposes above 200°C, releasing CO₂ and forming thiophene-2-carboxamide byproducts .

-

Photodegradation : UV exposure in solution leads to thiophene ring opening via [2+2] cycloaddition (t₁/₂ = 4.2 h) .

Comparative Reaction Yields

科学研究应用

Anticancer Activity

Research has indicated that thiophene derivatives exhibit potential anticancer properties. For instance, compounds similar to 2-((2-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications on the thiophene structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

Thiophene derivatives are often studied for their enzyme-inhibiting capabilities. The compound may act as an inhibitor for key enzymes involved in metabolic pathways, such as α-glucosidase, which plays a significant role in carbohydrate metabolism. In vitro studies have shown that modifications to the thiophene structure can lead to varying degrees of inhibition, making it a candidate for further research in diabetes management .

Antimicrobial Properties

The antimicrobial activity of thiophene derivatives has been documented extensively. Compounds with similar functional groups have demonstrated efficacy against a range of bacterial and fungal pathogens. The presence of the amino group in this compound may enhance its interaction with microbial targets, warranting further investigation into its potential as an antimicrobial agent .

Organic Electronics

Thiophene derivatives are integral to the development of organic semiconductors due to their conductive properties. The compound can be utilized in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films makes it suitable for applications in flexible electronics .

Polymer Chemistry

In polymer science, thiophene-based compounds are often employed as monomers or dopants to enhance the electrical conductivity of polymers. The incorporation of this compound into polymer matrices could lead to materials with improved charge transport properties, which are essential for various electronic applications .

Case Studies

作用机制

The mechanism of action of 2-((2-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

相似化合物的比较

2-((2-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate can be compared with other similar thiophene derivatives, such as:

2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Known for its antioxidant activity.

Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Studied for its antimicrobial and anticancer activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific research applications .

生物活性

2-((2-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate is a thiophene derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a thiophene ring and an amino acid derivative, making it a subject of interest for various biological studies.

- Chemical Formula: C₁₅H₁₅N₁O₃S

- Molecular Weight: 289.4 g/mol

- CAS Number: 1242011-48-8

Synthesis

The synthesis typically involves the condensation of 2-methylbenzylamine with ethyl thiophene-2-carboxylate in the presence of a catalyst, often under reflux conditions in solvents like ethanol or methanol. This method ensures the formation of the desired compound with high yield and purity.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit notable antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 - 16 |

| Escherichia coli | 16 - 32 |

| Bacillus subtilis | 4 - 8 |

| Pseudomonas aeruginosa | 16 - 64 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to its antimicrobial effects, there is evidence supporting the anti-inflammatory potential of this compound. Studies have shown that it can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. The underlying mechanism appears to involve the modulation of signaling pathways associated with inflammation, making it a potential therapeutic agent for inflammatory diseases.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines.

Case Study: Cancer Cell Line Evaluation

In experiments involving human cancer cell lines such as T-24 (bladder cancer) and PC-3 (prostate cancer), the compound showed significant cytotoxic effects:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| T-24 | 15 | Induction of apoptosis |

| PC-3 | 20 | Cell cycle arrest in S phase |

These results indicate that the compound may inhibit tumor growth through apoptosis and cell cycle regulation.

Molecular Docking Studies

Molecular docking studies have identified key targets for this compound, including enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. These studies facilitate understanding how the compound interacts at a molecular level with biological targets, providing insights into its mechanism of action.

Comparison with Similar Compounds

When compared to other thiophene derivatives, such as Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate , which also exhibits antimicrobial and anticancer activities, this compound stands out due to its unique substitution pattern leading to distinct biological properties.

属性

IUPAC Name |

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-5-2-3-6-12(11)9-16-14(17)10-19-15(18)13-7-4-8-20-13/h2-8H,9-10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMWXZSQWJMLLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。